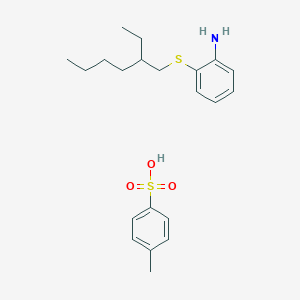![molecular formula C11H16N2O4S B14191431 N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide CAS No. 919996-83-1](/img/structure/B14191431.png)
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxy group, a sulfamoyl group, and a phenylethyl group attached to a propanamide backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide typically involves the reaction of 3-chloropropanamide with N-hydroxy-2-phenylethylsulfamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxo-3-[(2-phenylethyl)sulfamoyl]propanamide.
Reduction: Formation of N-hydroxy-3-[(2-phenylethyl)amino]propanamide.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfamoyl group can interact with enzyme active sites, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can be compared with other similar compounds, such as:
N-Hydroxy-3-[(2-phenylethyl)amino]propanamide: Similar structure but with an amino group instead of a sulfamoyl group, leading to different reactivity and biological activity.
N-Hydroxy-3-[(2-phenylethyl)carbamoyl]propanamide: Contains a carbamoyl group, which may alter its chemical properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
919996-83-1 |
|---|---|
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
N-hydroxy-3-(2-phenylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C11H16N2O4S/c14-11(13-15)7-9-18(16,17)12-8-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,13,14) |
InChI-Schlüssel |
XZZSUHFOHOMGAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)


![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)



![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)

